Quinoline, 4-chloro-6-(4-methoxyphenyl)-

Description

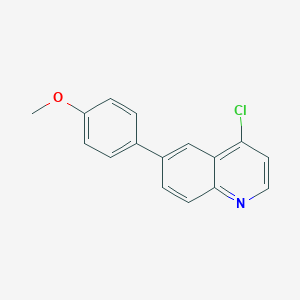

Chemical Structure and Properties "Quinoline, 4-chloro-6-(4-methoxyphenyl)-" (CAS: 21923-46-6) is a substituted quinoline derivative with the molecular formula C₂₂H₁₆ClNO. Its structure comprises a quinoline core substituted with a chlorine atom at position 4 and a 4-methoxyphenyl group at position 4. Key physical properties include a density of 1.22 g/cm³, boiling point of 503.3°C, and flash point of 258.2°C . The 4-methoxyphenyl group enhances solubility and influences electronic interactions, while the chlorine atom contributes to electrophilic reactivity .

Synthesis and Applications The compound is synthesized via cross-coupling reactions, often involving palladium catalysts (e.g., PdCl₂(PPh₃)₂) and aryl boronic acids, as seen in related quinoline derivatives . Its structural features make it a candidate for pharmaceutical research, particularly in anticancer and antimicrobial studies, where substituents like 4-methoxyphenyl are linked to improved bioactivity .

Properties

CAS No. |

500127-41-3 |

|---|---|

Molecular Formula |

C16H12ClNO |

Molecular Weight |

269.72 g/mol |

IUPAC Name |

4-chloro-6-(4-methoxyphenyl)quinoline |

InChI |

InChI=1S/C16H12ClNO/c1-19-13-5-2-11(3-6-13)12-4-7-16-14(10-12)15(17)8-9-18-16/h2-10H,1H3 |

InChI Key |

RMAQWCBOKVIXKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Principles of Friedländer Synthesis

The Friedländer synthesis represents one of the most versatile and widely employed methods for constructing the quinoline scaffold. This classic approach involves the condensation of 2-aminobenzaldehydes with ketones or aldehydes containing an active methylene group.

The classical Friedländer reaction, reported by Paul Friedländer in 1882, used 2-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide. The reaction is typically carried out by refluxing aqueous or alcoholic reaction mixtures in the presence of a base or an acid, or by heating the reaction mixture at higher temperatures without a catalyst.

Catalytic Systems for Friedländer Quinoline Synthesis

Various catalytic systems have been developed to enhance the efficiency of the Friedländer reaction. These include:

Brønsted Acidic Ionic Liquids : Tetrafluoroborate-based ionic liquids like [Hbim]BF₄ have shown excellent catalytic activity, achieving yields up to 93% at 100°C under solvent-free conditions with reaction times of 3-6 hours.

Ultrasonic Irradiation Enhanced Systems : The use of ultrasonic irradiation with [Hbim]BF₄ in methanol has demonstrated improved reaction efficiency at room temperature, achieving 84% yield in just 10 minutes.

Hydrogen Sulfate-Based Catalysts : Ionic liquids containing hydrogen sulfate anions, such as [bmim]HSO₄, have been employed at 70°C under solvent-free conditions, yielding 78% of quinoline products after 140 minutes.

Polymer-Based Catalysts : Poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate has been used as an efficient dual acidic catalyst under solvent-free conditions, offering shorter reaction times and excellent yields despite high temperature requirements.

Magnetic Nanocatalysts : Fe₃O₄@SiO₂-APTES-TFA has demonstrated excellent performance in solvent-free conditions at 100°C, achieving 96% yield in just 5 minutes with 0.2 equivalents of catalyst.

Adaptation for 4-Chloro-6-(4-Methoxyphenyl)quinoline Synthesis

To adapt the Friedländer approach for synthesizing 4-chloro-6-(4-methoxyphenyl)quinoline, the starting materials would need to be carefully selected. A potential route would involve:

- Utilizing a 2-aminobenzaldehyde derivative that already contains the 4-methoxyphenyl group at position 6

- Condensation with a suitable ketone containing an active methylene group

- Subsequent chlorination at position 4

Direct Chlorination Methods

Chlorinating Reagents

Several chlorinating agents have been employed for introducing chlorine atoms at position 4 of quinoline derivatives:

Phosphorus Oxychloride (POCl₃) : This is one of the most common reagents for converting 4-hydroxyquinolines to 4-chloroquinolines. The reaction typically proceeds at temperatures between 60-120°C for 1-15 hours.

Phosphorus Trichloride (PCl₃) : An alternative chlorinating agent that can be used for the chlorination of 4-hydroxyquinolines.

Trimethylsilyl Chloride (TMSCl) : A research article describes an efficient approach to 4-chloroquinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. The reaction involves treating ortho-propynol phenyl azides (0.2 mmol) with TMSCl (0.7 mmol) in CH₃NO₂ at 60°C under air atmosphere for approximately 1 hour.

Representative Chlorination Protocol

A typical chlorination procedure for preparing 4-chloroquinolines involves:

- Mixing the 4-hydroxyquinoline derivative with an appropriate solvent

- Adding the chlorinating reagent (POCl₃ or PCl₃)

- Stirring the mixture uniformly

- Adding an acid-binding agent (the molar feed ratio of 4-hydroxyquinoline to acid-binding agent is typically 1:2.5)

- Reacting at 30-105°C for 1-12 hours

- Quenching the reaction solution to obtain the crude product

- Recrystallizing and purifying to obtain the 4-chloroquinoline derivative

Synthetic Routes via Quinolin-4-one Intermediates

Synthesis of 4-Hydroxyquinoline Intermediates

A common approach to synthesizing 4-chloroquinolines involves first preparing 4-hydroxyquinoline (or quinolin-4-one) intermediates, which are subsequently converted to the desired 4-chloroquinolines through chlorination reactions. For 4-chloro-6-(4-methoxyphenyl)quinoline, this would involve:

- Preparation of a 6-(4-methoxyphenyl)quinolin-4-one intermediate

- Chlorination to obtain the target 4-chloro-6-(4-methoxyphenyl)quinoline

A patent describes the preparation of 4-hydroxy-6,7-dimethoxyquinoline through the following steps, which could be adapted for our target compound:

Detailed Process for Quinolin-4-one Formation

For the synthesis of 6-(4-methoxyphenyl)quinolin-4-one, the process could be adapted as follows:

Condensation Step : Reaction of an appropriately substituted acetophenone with N,N-dimethylformamide dimethyl acetal to produce an enamine intermediate

Reduction-Cyclization Step : Treatment of the enamine with a strong reducing agent (such as hydrogen peroxide, sodium dithionite, thiourea dioxide, or sodium borohydride) to first reduce any nitro groups to amino groups, followed by cyclization to form the quinolin-4-one structure

The molar ratio of the enamine to the reducing agent is typically 1:3, and the mass charging ratio of the enamine to the solvent is typically 1:3.

Chlorination of Quinolin-4-one to 4-Chloroquinoline

The subsequent chlorination step involves:

- Treating the quinolin-4-one with a chlorinating agent (POCl₃ or PCl₃)

- Reaction at 60-120°C for 1-15 hours

- Quenching and isolation to obtain the 4-chloroquinoline product

Alternative Synthetic Approaches

Cascade Cyclization Approach

An efficient method for synthesizing 4-chloroquinolines involves the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides:

- Reaction Conditions : Ortho-propynol phenyl azides (0.2 mmol) are treated with TMSCl (0.7 mmol) in CH₃NO₂ at 60°C under air atmosphere

- Reaction Time : Approximately 1 hour

- Purification : After completion (monitored by TLC), the mixture is concentrated and purified by flash chromatography on silica gel

For the specific synthesis of 4-chloro-2-(4-methoxyphenyl)quinoline (a related compound), the following spectroscopic data were reported:

Pfitzinger Reaction Approach

Another potential approach is the Pfitzinger reaction, which has been used to synthesize related quinoline carboxylic acid derivatives:

- Starting Materials : The reaction typically starts with isatin derivatives (such as 5-chloroisatin) and ketones (such as 4'-methoxyacetophenone)

- Reaction Conditions : Reflux in the presence of a strong base (e.g., 33% potassium hydroxide solution)

- Workup : Acidification with hydrochloric acid to pH 3 followed by filtration and purification

For the synthesis of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, the following procedure was described:

- 5-Chloroindoline-2,3-dione (0.908 g, 5 mmol) was refluxed with 4 mL of 33% potassium hydroxide solution for 0.5 hours

- After cooling to 80°C, 1-(4-methoxyphenyl)ethanone (0.9 g, 65 mmol) was added

- The mixture was refluxed for 20 hours and cooled to room temperature

- After workup, the product was obtained in 66% yield

Ultrasound-Assisted Synthesis

Ultrasonic irradiation has been shown to enhance the efficiency of quinoline synthesis reactions:

With ionic liquid catalysts like [Hbim]BF₄ in methanol, ultrasonic irradiation at room temperature for 10 minutes has yielded 84% of the desired quinoline products

For more complex pyrimidoquinoline derivatives, ultrasound-assisted synthesis via a multicomponent reaction followed by formylation with Vilsmeier-Haack reagent has been employed. The advantages of this approach include experimental simplicity, good yields without metallic catalysts, and reduced hazardous material release

Optimization Strategies and Considerations

Catalyst Selection

The choice of catalyst significantly impacts the efficiency of quinoline synthesis:

Ionic Liquids : [Hbim]BF₄ has shown excellent catalytic activity for the Friedländer synthesis, with yields up to 93%

Magnetic Nanocatalysts : Fe₃O₄@SiO₂/ZnCl₂ has demonstrated superior activity and reusability compared to homogeneous ZnCl₂, delivering yields of 95% after 2 hours of reaction

Polymer-Based Catalysts : Poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate offers shorter reaction times and excellent yields

Reaction Conditions

Optimal reaction conditions vary depending on the synthetic approach:

Temperature : Typically ranges from room temperature (with ultrasonic irradiation) to 100-120°C, depending on the specific reaction and catalyst system

Solvent vs. Solvent-Free : Many modern approaches employ solvent-free conditions to enhance sustainability, but specific solvents like methanol or CH₃NO₂ may be required for certain reactions

Energy Sources : Conventional heating, ultrasonic irradiation, and microwave irradiation have all been employed to enhance reaction efficiency

Green Chemistry Considerations

Recent developments in quinoline synthesis have focused on improving environmental sustainability:

Recyclable Catalysts : Magnetic nanocatalysts like Fe₃O₄@SiO₂/ZnCl₂ offer superior reusability, maintaining high catalytic activity over multiple cycles

Reduced Waste Generation : Solvent-free conditions and the use of ultrasonic irradiation help minimize waste generation

Energy Efficiency : Ultrasonic irradiation facilitates reactions at room temperature, reducing energy consumption

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-chloro-6-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-chloro-6-(4-hydroxyphenyl)quinoline.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon or Raney nickel.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation Reactions: Products include hydroxylated quinoline derivatives.

Reduction Reactions: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

Quinoline, 4-chloro-6-(4-methoxyphenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in the treatment of various diseases, including malaria and cancer.

Industry: Used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Quinoline, 4-chloro-6-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

Pathways Involved: It can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are studied for their diverse pharmacological activities. Below is a detailed comparison of "Quinoline, 4-chloro-6-(4-methoxyphenyl)-" with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings

Anticancer Activity: The 4-methoxyphenyl group in "4-chloro-6-(4-methoxyphenyl)-quinoline" enhances antiproliferative activity against lung cancer cells, though derivatives with 4-fluorophenyl or 3-nitrophenyl substituents show superior potency . The methyl-substituted analog () exhibits strong cytotoxicity against breast cancer (MCF-7 cells) with IC₅₀ < 5 µM, outperforming doxorubicin at 250 nM .

Antimicrobial Potential: Quinoline hydrazones with 4-methoxyphenyl groups demonstrate polar/non-polar balance, aiding bacterial cell penetration. However, 4-fluorophenyl analogs exhibit stronger antifungal activity against C. albicans .

Synthetic Feasibility: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for synthesizing methoxyphenyl-substituted quinolines, with yields exceeding 80% in optimized conditions .

Contradictory Observations :

- While 4-methoxyphenyl improves solubility and bioactivity in some contexts, ethoxy or bromo substituents (e.g., ) show reduced efficacy, highlighting the critical role of substituent choice .

Table 2: Cytotoxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.